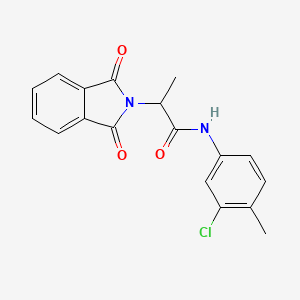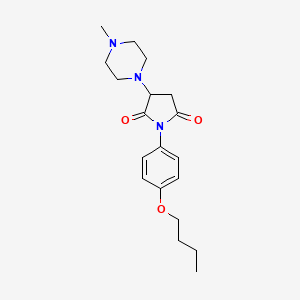![molecular formula C23H34N2O2 B5144350 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-L-prolylglycine ethyl ester or simply as Noopept. Noopept is a synthetic nootropic compound that is believed to enhance cognitive function, memory, and learning ability.
Mécanisme D'action
The mechanism of action of Noopept is not fully understood. However, it is believed to work by increasing the levels of acetylcholine and glutamate in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, while glutamate is a neurotransmitter that is involved in synaptic plasticity. Noopept has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and glutamate in the brain, which can enhance cognitive function, memory, and learning ability. Noopept has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons. Additionally, Noopept has been shown to reduce oxidative stress, which can help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Noopept is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. Additionally, Noopept has been extensively studied, which means that there is a significant amount of scientific research available on its potential applications. However, one limitation of Noopept is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications with certainty.
Orientations Futures
There are a number of potential future directions for research on Noopept. One area of research could be to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to investigate the potential side effects of Noopept and to determine the optimal dosage for its use.
Méthodes De Synthèse
The synthesis of Noopept involves the reaction of N-phenylacetyl-L-prolylglycine ethyl ester with piperidine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction yields Noopept as a white crystalline powder.
Applications De Recherche Scientifique
Noopept has been extensively studied for its potential applications in various fields. It has been shown to enhance cognitive function, memory, and learning ability. Noopept has also been studied for its potential neuroprotective effects and its ability to reduce oxidative stress. Additionally, Noopept has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c26-22(11-5-4-10-20-8-2-1-3-9-20)25-18-14-21(15-19-25)12-13-23(27)24-16-6-7-17-24/h1-3,8-9,21H,4-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMRVDBLIBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCN(CC2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]-5-phenylpentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-(4-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5144288.png)
![1-[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5144291.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)


![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)
![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)